Ethylenediamine DI-L-(+)-tartrate
Description
Laboratory-Scale Synthesis Protocols
On a smaller, laboratory scale, the synthesis of ethylenediamine (B42938) di-L-(+)-tartrate is a precise process requiring careful control over several factors.
The stoichiometry of the reactants is a critical parameter. A typical synthesis employs a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid. The reaction is generally carried out in deionized water, with the mixture heated to approximately 60°C to ensure the complete dissolution of both reactants.
Table 1: Typical Laboratory Synthesis Parameters
| Parameter | Value |
| Reactant Ratio (Ethylenediamine:L-(+)-tartaric acid) | 1:2 (molar) |
| Solvent | Deionized Water |
| Reaction Temperature | ~60°C |
This table presents typical parameters for the laboratory synthesis of ethylenediamine di-L-(+)-tartrate.
The pH of the reaction solution plays a significant role in the formation and quality of the resulting crystals. A saturated stoichiometric solution of ethylenediamine tartrate (EDT) in water has a pH of about 5.9. google.com However, crystallizing from such an acidic solution can result in tapered crystals. google.com To counteract this, the pH is often adjusted. Adding an excess of ethylenediamine can raise the pH to 7.2, which reduces crystal tapering. google.com Another method involves the addition of ammonium (B1175870) hydroxide (B78521) to maintain the pH in a range of 6.5 to 8.0. google.com This alkaline environment helps to produce more perfect crystals with minimal tapering. google.com
Table 2: Effect of pH on Crystal Tapering
| pH | Crystal Taper | Notes |
| 5.9 | ~16% | Saturated stoichiometric solution |
| 7.2 | ~3% | Achieved by adding excess ethylenediamine |
| 6.5 - 8.0 | Minimal | Maintained with ammonium hydroxide for optimal growth |
This interactive table illustrates the impact of pH on the tapering of ethylenediamine tartrate crystals.
To achieve high purity, the crude product undergoes recrystallization. This process can be performed using various solvents, with water and ethanol (B145695) being common choices. The polarity of the solvent is a key factor, as it can influence the solubility of the diastereomeric salts and potentially inhibit the formation of undesirable anionic dimers.
Industrial-Scale Production Strategies
Scaling up the synthesis of this compound for industrial production requires strategies that ensure efficiency, consistency, and high-quality output.
A common practice in industrial production is the use of seed crystals to control the crystallization process. google.com Seed crystals, typically in the size range of 100–200 µm, are introduced into a supersaturated solution of the salt. This initiates and guides the growth of larger crystals, leading to a more uniform final product. google.com
Two primary methods are employed for industrial crystallization: temperature gradient and isothermal crystallization. google.com
The temperature gradient method , also known as the dropping temperature method, involves gradually reducing the temperature of a saturated solution. For ethylenediamine tartrate, this typically involves cooling the solution from about 50°C to 40.6°C. google.com This gradual cooling keeps the solution in a supersaturated state, promoting crystal growth on the seed crystals. google.com
The isothermal method involves maintaining a constant temperature while feeding a saturated solution into a crystallizer containing seed crystals. The crystallizer is kept at a slightly lower temperature than the saturation temperature of the feed solution. google.com For instance, a saturated solution at 43°C might be fed into a crystallizer maintained at 42°C. google.com To maintain supersaturation, additional saturated solution is added at regular intervals. google.com This method is often preferred for commercial production due to the narrow permissible temperature range for ethylenediamine tartrate, which is prone to hydrate (B1144303) formation below 40.6°C and decomposition above 50°C. google.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H20N2O12 |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C4H6O6.C2H8N2/c2*5-1(3(7)8)2(6)4(9)10;3-1-2-4/h2*1-2,5-6H,(H,7,8)(H,9,10);1-4H2/t2*1-,2-;/m11./s1 |
InChI Key |
RWISDUHFHDEVCZ-STERTIEDSA-N |
Isomeric SMILES |
C(CN)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C(CN)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Industrial-Scale Production Strategies
Optimization of Post-Crystallization Processing (Washing, Drying)
The final stages of synthesis, washing and drying, are pivotal in determining the ultimate purity and stability of Ethylenediamine (B42938) di-L-(+)-tartrate crystals. Industrial-scale production often involves preparing a saturated solution at an elevated temperature, typically between 70-80°C. This solution is then introduced into a crystallizer containing seed crystals at a controlled, lower temperature, such as 42°C or 50°C, to facilitate uniform crystal growth.
The choice of washing solvent is critical to remove impurities without significantly dissolving the desired product. Methanol (B129727) is a commonly employed solvent for washing tartrate salt crystals. orgsyn.org For instance, in the resolution of certain amines with tartaric acid, the resulting diastereomeric salt crystals are washed with small volumes of cold methanol to remove residual mother liquor. orgsyn.org The efficiency of the washing process is often balanced with the yield, as excessive washing can lead to product loss.
Drying protocols are designed to remove the residual solvent without inducing thermal degradation or altering the crystalline structure. A common laboratory and industrial practice for similar chiral tartrate salts involves drying the crystals under reduced pressure at a moderate temperature. For example, drying in a vacuum chamber at temperatures around 30°C can effectively remove volatile solvents. acs.org The duration of drying is determined by the solvent used and the desired level of residual solvent in the final product.
| Process Step | Parameter | Typical Value/Method | Purpose |
| Washing | Solvent | Methanol, Ethanol (B145695), Water | Removal of impurities and mother liquor |
| Temperature | Cold (to minimize dissolution) | Preserve yield | |
| Drying | Method | Vacuum drying | Efficient removal of solvent at low temperatures |
| Temperature | 30 - 45 °C | Prevent thermal degradation | |
| Pressure | Reduced (e.g., 100 mbar) | Lower the boiling point of the solvent |
Alternative Synthetic Routes and Derivatization Approaches
Beyond traditional solution-based crystallization, researchers are exploring alternative synthetic pathways and derivatization strategies to access Ethylenediamine di-L-(+)-tartrate with improved efficiency and to investigate its structure-activity relationships in non-biological contexts.
Exploration of Solvent Systems for Enhanced Yield and Purity
The solvent system plays a crucial role in the crystallization of this compound, influencing both the yield and the polymorphic form of the final product. The polarity of the solvent is a key parameter that can be adjusted to control the solubility of the diastereomeric salts and potentially inhibit the formation of undesired crystal structures. Recrystallization, a standard purification technique, frequently utilizes polar solvents such as water or ethanol to refine the crystalline product.
Systematic solvent screening is a valuable strategy for identifying optimal conditions for crystallization. This involves testing a range of solvents with varying polarities and functional groups to assess their impact on solubility and crystal habit. While specific comprehensive screening data for this compound is not widely published, the principles of such screenings are well-established in the pharmaceutical and chemical industries. A typical screening protocol would involve dissolving the crude product in a variety of solvents at elevated temperatures and then allowing the solution to cool or evaporate slowly to induce crystallization. The resulting crystals would then be analyzed for purity, yield, and polymorphic form.
| Solvent Property | Effect on Crystallization | Example Solvents |
| Polarity | Influences solubility and can direct polymorphic form | Water, Ethanol, Methanol |
| Protic/Aprotic | Affects hydrogen bonding interactions | Isopropanol (protic), Acetone (aprotic) |
| Boiling Point | Determines evaporation rate in slow evaporation methods | Dichloromethane (low), Dimethylformamide (high) |
Mechanochemical Synthesis Pathways
Mechanochemical synthesis is an emerging, environmentally friendly approach that avoids the use of bulk solvents. This solid-state method involves the direct grinding or milling of the reactants, in this case, ethylenediamine and L-(+)-tartaric acid. The mechanical energy input initiates the chemical reaction, leading to the formation of the desired salt.
Preliminary investigations into the mechanochemical synthesis of ethylenediamine tartrate have shown the potential for high yields and significantly reduced reaction times compared to conventional solution-based methods. However, a key challenge remains in controlling the crystallinity and polymorphic form of the product. The crystals obtained through mechanochemistry may, in some cases, be of lower quality than those grown from solution. Further research is needed to optimize milling parameters such as frequency, time, and the use of liquid-assisted grinding to improve the crystalline quality of mechanochemically synthesized this compound.
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies (Non-Biological)
The synthesis of analogs and derivatives of this compound is a promising avenue for exploring its structure-activity relationships in non-biological applications, such as materials science and coordination chemistry. By systematically modifying the ethylenediamine or tartaric acid moieties, researchers can tune the physical and chemical properties of the resulting compounds.
For instance, derivatization of the tartaric acid component can lead to new ligands with altered coordination properties. The hydroxyl groups of tartaric acid can be acylated or etherified to introduce different functional groups. Similarly, the amine groups of ethylenediamine can be alkylated or arylated to create a library of related compounds.
While specific studies on the non-biological structure-activity relationships of this compound derivatives are not extensively documented in publicly available literature, the principles of such investigations are well-established. These studies would typically involve the synthesis of a series of analogs, followed by detailed characterization of their structural, spectroscopic, and thermal properties. The goal would be to establish correlations between specific structural modifications and the observed properties, which could guide the design of new materials with tailored functionalities.
Crystallographic and Polymorphism Investigations
Single Crystal X-ray Diffraction Studies of Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the atomic and molecular structure of a crystalline solid. This method has been pivotal in revealing the intricate details of the unit cell, molecular packing, and the complex network of hydrogen bonds that stabilize the various forms of ethylenediamine (B42938) tartrate.
Crystal System and Space Group Determination
Crystallographic studies have identified several forms of ethylenediamine tartrate, including anhydrous and hydrated versions, each with distinct crystal systems and space groups. The anhydrous form of ethylenediamine d-tartrate has been found to crystallize in the monoclinic system, with the space group P2₁. A hydrated form, specifically ethylenediamine d-tartrate monohydrate, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. unigoa.ac.in Another hydrated form, ethylenediamine ditartrate dihydrate, has also been characterized and is reported to be monoclinic with the space group P2₁/n. unigoa.ac.in
Analysis of Unit Cell Parameters and Crystal Packing
X-ray analysis reveals that the crystal structure of these compounds is composed of diprotonated ethylenediamine cations ([NH₃⁺CH₂CH₂NH₃⁺]) and tartrate anions (⁻OOC(CHOH)₂COO⁻). unigoa.ac.in The arrangement of these ions within the crystal lattice is highly organized and is defined by the unit cell parameters. The crystallographic data for these forms are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Anhydrous Ethylenediamine d-tartrate | C₆H₁₄N₂O₆ | Monoclinic | P2₁ | 8.974 | 8.797 | 5.984 | 105.40 | 2 |
| Ethylenediamine d-tartrate Monohydrate | C₆H₁₄N₂O₆·H₂O | Orthorhombic | P2₁2₁2₁ | 11.56 | 15.04 | 5.80 | 90 | 4 |
| Ethylenediamine Ditartrate Dihydrate | C₁₀H₂₀N₂O₁₄ | Monoclinic | P2₁/n | 22.405 | 17.881 | 12.067 | 93.41 | 4 |
Z = Molecules per unit cell Data sourced from iucr.org and researchgate.net as cited in reference unigoa.ac.in.
Elucidation of Hydrogen Bonding Networks and Supramolecular Interactions
The stability of the ethylenediamine tartrate crystal lattice is significantly influenced by an extensive and intricate network of hydrogen bonds. unigoa.ac.in These non-covalent interactions are the cornerstone of the supramolecular assembly in these crystals. The protonated amine groups of the ethylenediammonium cation act as hydrogen bond donors, while the carboxylate and hydroxyl groups of the tartrate anion serve as acceptors.
Influence of Water of Crystallization on Solid-State Structure
The presence of water molecules within the crystal lattice, as seen in the monohydrate and dihydrate forms, plays a crucial role in the solid-state structure. These water molecules are not merely occupying voids but are integral components of the hydrogen-bonding network, a common feature in pharmaceutical hydrates. nih.gov They can act as bridges, forming additional hydrogen bonds that connect cations and anions, thereby enhancing the stability of the structure. rsc.org
Polymorphism and Phase Transition Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties. The study of polymorphism in ethylenediamine tartrate is important for ensuring the consistency and performance of the material. The anhydrous and various hydrated forms can be considered pseudopolymorphs.
Identification and Characterization of Different Polymorphic Forms
The anhydrous, monohydrate, and dihydrate forms of ethylenediamine tartrate represent distinct crystalline phases. The formation of a specific polymorph or pseudopolymorph is often dependent on the crystallization conditions, such as solvent, temperature, and humidity. researchgate.net
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in studying phase transitions between these forms. For instance, TGA can reveal the temperature at which dehydration occurs, indicating the thermal stability of the hydrated crystals. Studies on ethylenediamine ditartrate dihydrate have utilized these methods to investigate its thermal behavior. researchgate.netrasayanjournal.co.in In similar tartrate systems, DSC has been used to identify endothermic transitions corresponding to dehydration and subsequent decomposition. rasayanjournal.co.in The investigation of how factors like temperature and atmospheric moisture can induce transitions between the anhydrous and hydrated forms is a key aspect of understanding the polymorphic landscape of this compound.
Diastereomeric Salt Formation for Chiral Resolution
The most prevalent application of ethylenediamine di-L-(+)-tartrate is in the chiral resolution of racemic compounds, particularly amines, through the formation of diastereomeric salts. This classical resolution technique relies on the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can thus be separated.
The fundamental mechanism involves an acid-base reaction between the racemic mixture of a base, such as a chiral amine, and an enantiomerically pure acid, in this case, L-(+)-tartaric acid (the anionic component of this compound). The reaction of a racemic mixture of a chiral amine (containing both R and S enantiomers) with L-(+)-tartaric acid results in the formation of two diastereomeric salts: (R-amine)-(L-tartrate) and (S-amine)-(L-tartrate).
These diastereomers are not mirror images of each other and, consequently, exhibit different physicochemical properties, most importantly, different solubilities in a given solvent. This difference in solubility is the cornerstone of the separation process. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved in the mother liquor. The less soluble diastereomer is then isolated through filtration. Subsequently, the resolved amine enantiomer can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the tartaric acid.
The efficiency of this separation is contingent upon several factors, including the degree of difference in the solubility of the diastereomeric salts, the choice of solvent, the temperature of crystallization, and the rate of cooling. The process can be laborious and may require multiple recrystallizations to achieve high enantiomeric purity wikipedia.orglibretexts.org. The success of the resolution is often evaluated by the yield of the desired enantiomer and its enantiomeric excess (ee), which is a measure of its purity.
| Parameter | Description | Impact on Separation Efficiency |
| Solubility Difference | The variance in solubility between the two diastereomeric salts in a specific solvent. | A larger difference facilitates easier and more complete separation. |
| Solvent | The liquid medium in which the diastereomeric salts are dissolved and crystallized. | The choice of solvent can significantly influence the relative solubilities of the diastereomers. |
| Temperature | The temperature at which crystallization occurs. | Temperature affects solubility and can be optimized to maximize the yield of the less soluble diastereomer. |
| Cooling Rate | The speed at which the solution is cooled to induce crystallization. | A controlled cooling rate can promote the formation of purer crystals. |
This table summarizes the key factors influencing the efficiency of diastereomeric salt resolution.
A classic and historically significant application of this resolution method is the separation of the enantiomers of tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺) complexes wikipedia.orgchemeurope.com. The [Co(en)₃]³⁺ cation is an octahedral complex that exists as a pair of non-superimposable mirror images, designated as Δ and Λ enantiomers wikipedia.org.
In the resolution process, a racemic mixture of [Co(en)₃]³⁺ salts (e.g., [Co(en)₃]Cl₃) is treated with an L-(+)-tartrate salt. This results in the formation of the diastereomeric salts, Δ-Co(en)₃⁺ and Λ-Co(en)₃⁺. Due to their different spatial arrangements and intermolecular interactions, these diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. One diastereomer will preferentially crystallize, and upon its isolation, the corresponding enantiomer of the cobalt complex can be regenerated in a pure form. This particular resolution is a standard experiment in many inorganic chemistry courses, demonstrating the principles of chirality in coordination compounds wikipedia.orgchemeurope.com.
The crystal structures of several diastereomeric salts of tris(ethylenediamine)cobalt(III) with tartrate have been determined, providing insights into the packing and interactions that lead to differential solubility researchgate.netacs.org. For instance, the crystal structure of Λ-[Co(en)₃][(+)-tartrate]Cl·5H₂O has been elucidated, revealing the specific hydrogen bonding and ionic interactions that define its lattice acs.org.
| Complex Enantiomer | Resolving Agent Anion | Diastereomeric Salt |
| Δ-[Co(en)₃]³⁺ | L-(+)-Tartrate | Δ-Co(en)₃⁺ |
| Λ-[Co(en)₃]³⁺ | L-(+)-Tartrate | Λ-Co(en)₃⁺ |
This table illustrates the formation of diastereomeric salts in the resolution of tris(ethylenediamine)cobalt(III).
The ability of the L-(+)-tartrate anion to induce chiral discrimination stems from its own inherent chirality and its capacity to form specific intermolecular interactions with the enantiomers of the racemic amine. The process of chiral recognition is a complex interplay of steric and bonding interactions between the chiral resolving agent and the individual enantiomers.
The tartrate anion possesses multiple stereocenters and functional groups (carboxylates and hydroxyls) that can engage in a network of hydrogen bonds and electrostatic interactions . When it interacts with the chiral amine cations, it forms diastereomeric salts with distinct three-dimensional structures. The stability of the crystal lattice of these salts is influenced by the efficiency of the packing of the ions and the strength of the intermolecular forces.
In the case of tris(ethylenediamine)cobalt(III) complexes, the hydrogen atoms on the amine groups of the ethylenediamine ligands can act as hydrogen bond donors, interacting with the carboxylate and hydroxyl oxygen atoms of the tartrate anion. The specific spatial arrangement of these groups in the Δ and Λ enantiomers of the cobalt complex leads to a differential "fit" with the chiral L-(+)-tartrate anion. This results in one diastereomeric pair having a more stable and less soluble crystal lattice due to more favorable packing and stronger or more numerous hydrogen bonds researchgate.netbohrium.com. This difference in lattice energy translates directly into a difference in solubility, which is the basis for the separation. The crystal structure of this compound itself is stabilized by extensive hydrogen bonding between the protonated ethylenediamine cations and the tartrate anions .
Crystallization-Induced Asymmetric Transformation Studies
Crystallization-induced asymmetric transformation (CIAT), also referred to as second-order asymmetric transformation, is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% yield limitation of classical resolution ardena.com. This process is applicable when the enantiomers of the substrate can racemize (interconvert) in solution under the conditions of crystallization.
The principle of CIAT involves the selective crystallization of one diastereomer from a solution where the substrate enantiomers are in equilibrium. As the less soluble diastereomer crystallizes, the concentration of its corresponding enantiomer in the solution decreases. According to Le Chatelier's principle, the equilibrium between the enantiomers in the solution will shift to replenish the consumed enantiomer, leading to the racemization of the more soluble enantiomer. This continuous process of crystallization and in-situ racemization can ultimately convert the entire initial racemic mixture into a single, solid, enantiomerically pure diastereomer.
Preferential crystallization, also known as resolution by entrainment, is a method that can be applied to conglomerate-forming systems, where the racemic mixture crystallizes as a physical mixture of separate enantiopure crystals of each enantiomer wikipedia.org. In the context of diastereomeric salt resolution, a similar principle can be applied. If a supersaturated solution of the two diastereomers is created, the introduction of seed crystals of the desired, less soluble diastereomer can induce its exclusive crystallization, while the other diastereomer remains in solution in a metastable state.
Entrainment involves adding a small amount of the desired crystalline material to a supersaturated solution to initiate crystallization. This technique relies on the kinetics of nucleation and crystal growth, where the presence of seed crystals provides a template for the crystallization of the desired diastereomer, bypassing the energy barrier for spontaneous nucleation of the more soluble one.
Seeding is a critical strategy in controlling the outcome of a crystallization process and is central to both preferential crystallization and crystallization-induced asymmetric transformation d-nb.info. The introduction of seed crystals of the desired diastereomer into a supersaturated solution serves several purposes for enantiomeric enrichment:
Induction of Crystallization: Seeds provide a surface for crystal growth, overcoming the kinetic barrier for nucleation.
Control of Polymorphism: Seeding with the desired crystal form ensures that the product crystallizes in the correct polymorphic structure.
Direction of Resolution: In processes like CIAT, seeding with one diastereomer directs the entire system towards the production of that specific stereoisomer d-nb.info.
Enhancement of Purity: By promoting the growth of existing crystals rather than the formation of new nuclei, seeding can lead to larger and purer crystals.
For the resolution of racemic amines with L-(+)-tartaric acid, a successful seeding strategy would involve preparing a supersaturated solution of the diastereomeric salts and then introducing a small quantity of pure crystals of the less soluble diastereomer. Under carefully controlled conditions of temperature and concentration, this will trigger the crystallization of only that diastereomer, leading to its effective separation and the enantiomeric enrichment of the product.
This compound in Chiral Chemistry
This compound stands as a significant compound in the field of asymmetric synthesis, where the creation of specific three-dimensional molecular structures is paramount. Its utility stems from the defined stereochemistry of the L-(+)-tartrate component, which serves as a powerful tool for inducing chirality in various chemical transformations. This article explores its application in chiral resolution and as a component in enantioselective catalysis, focusing on the underlying principles and synthetic modifications that enhance its effectiveness.
Coordination Chemistry and Metal Complexation Studies
Chelation Properties and Complex Formation with Metal Ions
The formation of complexes between metal ions and ligands like ethylenediamine (B42938) and tartrate is a cornerstone of coordination chemistry. The stability and structure of these complexes are dictated by the nature of the metal ion and the ligand's binding properties.
Ligand Binding Modes and Coordination Geometry with Transition Metals (e.g., Cu(II), Co(III), Ni(II))
Ethylenediamine is a classic bidentate chelating ligand, meaning it binds to a central metal ion through two of its nitrogen atoms, forming a stable five-membered ring. wikipedia.orglibretexts.orgchemguide.co.uk This chelation significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands like ammonia. libretexts.orglibretexts.org The tartrate ion, derived from tartaric acid, can also act as a ligand, coordinating to metal ions through its carboxylate and hydroxyl groups. The chirality of the L-(+)-tartrate isomer can be used to induce chirality in the resulting metal complex, a valuable property for applications in areas like asymmetric catalysis.
Copper(II) Complexes: Copper(II) ions readily form complexes with ethylenediamine. jocpr.com The resulting coordination geometry can vary. For instance, in some cases, a distorted square-pyramidal geometry is observed where the Cu(II) ion is coordinated to two nitrogen atoms from an ethylenediamine ligand and three other donor atoms. researchgate.net In other structures, an elongated octahedral geometry is found. researchgate.net The complex [Cu(en)₂]²⁺ (where 'en' is ethylenediamine) can be encapsulated within larger coordination polymers. researchgate.net There are also instances of Cu(II) complexes with both bidentate and monodentate ethylenediamine ligands, resulting in a five-coordinate square-pyramidal geometry with significant trigonal distortion. rsc.org
Cobalt(III) Complexes: The tris(ethylenediamine)cobalt(III) cation, [Co(en)₃]³⁺, is a well-known and historically significant coordination complex. nih.govlaboratorynotes.comwikipedia.org It exhibits an octahedral geometry, with the three ethylenediamine ligands each binding to the Co(III) center through their two nitrogen atoms. laboratorynotes.comwikipedia.org This arrangement creates a chiral complex, existing as two non-superimposable mirror images (enantiomers) designated as Δ and Λ. laboratorynotes.comwikipedia.org The tartrate anion is famously used as a resolving agent to separate these enantiomers from a racemic mixture, a key experiment in demonstrating the octahedral geometry of such complexes. nih.gov The Co-N bond distances in [Co(en)₃]³⁺ are typically in the range of 1.947–1.981 Å, and the N-Co-N bond angles within the chelate rings are approximately 85°, while those between nitrogen atoms on adjacent rings are about 90°. wikipedia.org
Nickel(II) Complexes: Nickel(II) also forms stable complexes with ethylenediamine. homescience.net The coordination number of nickel in these complexes is typically six, resulting in an octahedral geometry where water molecules can also be part of the coordination sphere. homescience.net For example, [Ni(en)₂(H₂O)₂]²⁺ is a known paramagnetic complex. chegg.com The complex [Ni(en)₃]²⁺ features a distorted octahedral geometry. bath.ac.uk The formation of these complexes involves the stepwise replacement of water molecules coordinated to the Ni(II) ion by ethylenediamine ligands. homescience.net
Stability Constants and Thermodynamic Aspects of Complex Formation
The stability of metal complexes in solution is quantified by their stability constants (or formation constants). wikipedia.orgairo.co.inscispace.com A larger stability constant indicates a higher concentration of the complex at equilibrium and thus greater stability. airo.co.inscispace.com The chelate effect is a major thermodynamic driving force for the formation of complexes with polydentate ligands like ethylenediamine. libretexts.orglibretexts.org
The formation of [Ni(en)₃]²⁺ from [Ni(NH₃)₆]²⁺ is a classic example illustrating the chelate effect. The reaction is entropically driven, with a significant positive entropy change (ΔS°) due to the net increase in the number of molecules in the solution. libretexts.org While the enthalpy change (ΔH°) for this reaction is only slightly favorable, the large positive entropy change makes the Gibbs free energy change (ΔG°) highly negative, resulting in a very large formation constant for the ethylenediamine complex. libretexts.org For instance, the formation constant (Kf) for [Ni(en)₃]²⁺ is nearly 10 orders of magnitude larger than that for [Ni(NH₃)₆]²⁺. libretexts.org
Studies on the thermodynamics of complex formation between Cu(II) and ethylenediamine have shown that N-methyl substitution on the ethylenediamine ligand reduces the heat of reaction and increases the positive entropy changes. rsc.org
pH-Dependent Speciation and Solution Equilibria of Metal-Tartrate-Ethylenediamine Systems
The speciation of metal complexes in solutions containing both ethylenediamine and tartrate is highly dependent on the pH of the solution. Both ligands have acid-base properties. Ethylenediamine is a weak base that can be protonated, while tartaric acid is a dicarboxylic acid that can be deprotonated.
In acidic solutions, the amine groups of ethylenediamine will be protonated, reducing its ability to coordinate with metal ions. homescience.net Conversely, as the pH increases, ethylenediamine is deprotonated, making it a more effective ligand. The coordination of tartrate is also pH-dependent, related to the deprotonation of its carboxylic acid groups. Therefore, the relative concentrations of the various possible complex species, including binary complexes (metal-ethylenediamine or metal-tartrate) and ternary complexes (metal-ethylenediamine-tartrate), will shift with changes in pH. The determination of stability constants for these systems often involves potentiometric titrations where the hydrogen ion concentration is monitored as a base is added to a solution containing the metal ion and the ligands. wikipedia.org
Structural Characterization of Metal-Ethylenediamine DI-L-(+)-tartrate Complexes
The precise three-dimensional arrangement of atoms in these coordination compounds is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.
Single Crystal X-ray Diffraction of Coordination Compounds
For example, the crystal structures of Δ,Λ-[Ni(en)₃]d,l-tart·H₂O and Δ-[Ni(en)₃]d-tart·2H₂O have been determined using this technique. researchgate.net Similarly, the structure of the less-soluble diastereomeric salt, (−)₅₈₉-[Co(Hbg)₃]Cl(d-tart)·5H₂O, was elucidated by X-ray analysis. researchgate.net In the case of a copper(II) complex with a terpene derivative of ethylenediamine, X-ray diffraction analysis confirmed the compound's chirality by revealing that it crystallizes in a non-centrosymmetric space group. nih.gov The analysis showed a central copper ion coordinated to two nitrogen atoms and one oxygen atom from the tridentate ligand, along with two chloride ions, resulting in a coordination number of five. nih.gov
Analysis of Metal-Ligand Bond Distances and Angles
The data obtained from X-ray diffraction studies allow for a detailed analysis of the geometric parameters within the metal complexes.
Table 1: Selected Metal-Ligand Bond Distances and Angles
| Complex | Metal-Ligand Bond | Bond Distance (Å) | Ligand-Metal-Ligand Angle | Bond Angle (°) |
| [Co(en)₃]³⁺ | Co-N | 1.947–1.981 wikipedia.org | N-Co-N (within chelate ring) | ~85 wikipedia.org |
| [Co(en)₃]³⁺ | N-Co-N (between rings) | ~90 wikipedia.org | ||
| [Ni₂(en)₄Cl₂]²⁺ | Ni-N | - | - | - |
| [Cu(en)₂Ni(CN)₄] | Cu-N (equatorial) | 1.997(3), 2.001(3) researchgate.net | - | - |
| [Cu(en)₂Ni(CN)₄] | Cu-N (axial) | 2.533(4) researchgate.net |
This table is generated based on available data and is not exhaustive.
In the [Co(en)₃]³⁺ cation, the Co-N distances are typically found to be in the range of 1.947–1.981 Å. wikipedia.org The N-Co-N angles within the five-membered chelate rings are approximately 85°, a slight deviation from the ideal 90° of a perfect octahedron due to the geometric constraints of the bidentate ligand. wikipedia.org The angles between nitrogen atoms on adjacent ethylenediamine ligands are closer to the expected 90°. wikipedia.org
In a mixed-metal complex, [Cu(en)₂Ni(CN)₄], the equatorial Cu-N bond distances are around 2.00 Å, while the axial Cu-N bond, formed by a bridging cyanide ligand, is significantly longer at 2.533 Å, indicating a tetragonally distorted octahedral geometry around the copper(II) ion. researchgate.net The analysis of metal-ligand bond lengths can provide insights into the nature of the bonding; for instance, anionic ligands generally form shorter bonds with metal ions compared to neutral ligands. chalmers.se
Role of Hydrogen Bonding in Stabilizing Complex Structures
Hydrogen bonding is a critical non-covalent interaction that dictates the supramolecular architecture and stability of crystal lattices in coordination compounds. In complexes involving ethylenediamine and tartrate or other anions, hydrogen bonds lead to the formation of extensive and often intricate three-dimensional networks. researchgate.netripublication.com These interactions primarily occur between the amine (N-H) groups of the coordinated ethylenediamine ligands and acceptor atoms on adjacent molecules, such as oxygen atoms on tartrate anions or nitrogen atoms on azide (B81097) ligands. researchgate.netdoi.org
The crystal structure of ethylenediamine ditartrate dihydrate, for instance, features a three-dimensional network of hydrogen bonds that interlink the primary coordination chains. researchgate.net Similarly, studies on cis-diazidobis(ethylenediamine)cobalt(III) complexes have revealed detailed supramolecular assemblies governed by hydrogen bonding. doi.org In these structures, the complex cations are linked by N–H(en)⋯N(azide) hydrogen bonds, giving rise to specific, repeating structural patterns known as graph set motifs. doi.org
Two prominent motifs identified are:
R(12) Ring Motif : This pattern can be viewed as a supramolecular equivalent to a diazido bridge found in binuclear complexes. doi.org
C(6) Chain Motif : In other structures, one type of N–H(en)⋯N(azide) bond leads to the formation of a chain that joins neighboring cations. doi.org
Investigating the Catalytic Potential of Metal-Ethylenediamine DI-L-(+)-tartrate Complexes (Non-Biological)
While traditionally studied for their stereochemical properties, chiral-at-metal complexes involving ethylenediamine are now emerging as potent catalysts in organic synthesis. researchgate.netrsc.org The substitution-inert nature of certain metal centers, such as Cobalt(III), means that catalysis often occurs not at the metal center itself but through interactions involving the ligands. rsc.orgresearchgate.net
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, allows for high selectivity under mild conditions. youtube.com Werner-type complexes, particularly carbon-substituted derivatives of tris(ethylenediamine)cobalt(III), have been successfully employed as hydrogen bond donor catalysts for a variety of enantioselective organic reactions. rsc.orgresearchgate.net In these systems, the N-H groups of the coordinated ethylenediamine ligands provide the catalytically active sites. researchgate.net
Manganese(III) complexes derived from Schiff-base ligands, which are themselves synthesized from ethylenediamine, have shown catalytic proficiency in the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol, as well as the oxidation of styrene (B11656) to its corresponding oxirane. nih.gov
Table 1: Homogeneous Catalytic Applications of Ethylenediamine-based Complexes Interactive table: Sort by clicking headers.
| Catalyst Type | Reaction | Substrate(s) | Product | Key Feature | Source(s) |
|---|---|---|---|---|---|
| [Co(diamine)3]3+ | Michael Addition | Malonate esters, α,β-unsaturated nitro compounds | Adduct | High enantioselectivity (85-92% ee) | rsc.orgresearchgate.net |
| [Co(diamine)3]3+ | Addition | 1,3-dicarbonyl compounds, di(t-butyl) azodicarboxylate | Amino acid precursors | Enantioselective C-N bond formation | rsc.org |
| [Co(diamine)3]3+ | Ring Opening Polymerization | Lactide | Polylactide | Stereoselective polymerization | rsc.org |
| [Mn(III)-Schiff Base(en)] | Aerobic Oxidation | 2-aminophenol | 2-aminophenoxazin-3-one | Catecholase activity | nih.gov |
| [Mn(III)-Schiff Base(en)] | Epoxidation | Styrene | Styrene oxide | Selective olefin oxidation | nih.gov |
Heterogeneous Catalysis via Immobilized Complexes
To overcome challenges with catalyst separation and recycling associated with homogeneous systems, complexes can be immobilized onto solid supports to create heterogeneous catalysts. researchgate.net An ethylenediamine-metal complex can serve as a precursor for creating highly dispersed, atomically precise catalytic sites on a support material. nih.gov
A notable example involves the use of an (Ethylenediamine)iodoplatinum(II) dimer dinitrate as a dual-atomic Pt precursor. nih.gov This complex was supported on mesoporous graphitic carbon nitride (mpg-C3N4) and subsequently pyrolyzed. nih.gov This process removes the organic ligands, leaving behind atomically dispersed dual-atom Pt species that exhibit excellent catalytic performance in selective hydrogenation and epoxidation reactions. nih.gov
Table 2: Synthesis of a Heterogeneous Catalyst from an Ethylenediamine Complex Precursor Interactive table: Sort by clicking headers.
| Catalyst Precursor | Support Material | Synthesis Step | Resulting Catalyst | Application | Source(s) |
|---|---|---|---|---|---|
| (Ethylenediamine)iodoplatinum(II) dimer dinitrate | Mesoporous graphitic carbon nitride (mpg-C3N4) | Wet-chemical impregnation followed by pyrolysis at 300 °C | Dual-atom Pt2/mpg-C3N4 | Selective hydrogenation of nitrobenzene | nih.gov |
Mechanistic Insights into Catalytic Cycles
Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new ones. digitellinc.com A general catalytic cycle involves the catalyst interacting with reactants to form intermediates, which then proceed to form the product and regenerate the catalyst. youtube.com
For the enantioselective reactions catalyzed by tris(diamine)cobalt(III) complexes, the mechanism does not involve direct binding of the substrate to the substitution-inert metal ion. Instead, these complexes function as hydrogen-bond donor catalysts . rsc.orgresearchgate.net The catalytic cycle is believed to proceed as follows:
Substrate Activation : The N-H protons on the coordinated ethylenediamine ligands form hydrogen bonds with the substrate (e.g., a nitroalkene). This interaction polarizes the substrate, making it more electrophilic and susceptible to nucleophilic attack.
Stereocontrolled Reaction : The chiral environment created by the rigid, helical structure of the cobalt complex orients the bound substrate in a specific way, guiding the incoming nucleophile to attack from a particular face. This step dictates the enantioselectivity of the final product.
Product Release : After the reaction, the product has a lower affinity for the catalyst's hydrogen-bonding sites and is released, regenerating the catalyst for the next cycle.
In contrast, the catalytic oxidation by the manganese(III) Schiff-base complexes is suggested to follow a different mechanism. nih.gov Mechanistic studies, including ESI mass spectrometry, point to the formation of a complex-substrate aggregate, which is followed by an intramolecular electron transfer to facilitate the oxidation. nih.gov These distinct mechanisms highlight the versatile roles that ethylenediamine-based ligands can play in mediating catalytic transformations.
Advanced Spectroscopic and Characterization Techniques
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and deduce information about the molecular structure and intermolecular interactions, such as hydrogen bonding.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within Ethylenediamine (B42938) DI-L-(+)-tartrate. The infrared spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
In the structure of Ethylenediamine DI-L-(+)-tartrate, the ethylenediammonium cation ([NH₃CH₂CH₂NH₃]²⁺) and the two L-(+)-tartrate anions ([OOCCH(OH)CH(OH)COO]²⁻) give rise to a complex but interpretable spectrum. The formation of the salt involves the transfer of protons from the carboxylic acid groups of tartaric acid to the amine groups of ethylenediamine.
Key vibrational modes observed in the FT-IR spectrum include:
O-H Stretching: Broad absorption bands typically found in the 3500-3200 cm⁻¹ region, arising from the hydroxyl groups of the tartrate anions and indicating strong intermolecular and intramolecular hydrogen bonding.
N-H Stretching: Multiple bands in the 3200-2800 cm⁻¹ range are characteristic of the ammonium (B1175870) groups (-NH₃⁺) of the ethylenediammonium cation. These absorptions are often broad due to extensive hydrogen bonding with the tartrate anions.
C-H Stretching: Absorptions corresponding to the methylene (-CH₂-) groups of the ethylenediammonium cation and the methine (-CH-) groups of the tartrate anion typically appear between 3000 and 2850 cm⁻¹.
C=O Stretching: A very strong absorption band associated with the asymmetric stretching of the carboxylate group (COO⁻) is prominent, usually appearing in the 1650-1590 cm⁻¹ region. A corresponding symmetric stretching band is observed at lower wavenumbers, typically around 1400 cm⁻¹.
N-H Bending: The bending vibrations of the -NH₃⁺ group are found around 1600-1500 cm⁻¹.
C-O Stretching: Strong bands corresponding to the C-O stretching of the secondary alcohol groups in the tartrate moiety are observed in the 1150-1050 cm⁻¹ region.
The FT-IR spectrum confirms the ionic nature of the compound and the presence of extensive hydrogen bonding networks, which are crucial in stabilizing its crystal structure. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) |
| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) |
| 3000 - 2850 | C-H Stretch | Methylene (-CH₂-), Methine (-CH-) |
| 1650 - 1590 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |
| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) |
| ~1400 | C=O Symmetric Stretch | Carboxylate (COO⁻) |
| 1150 - 1050 | C-O Stretch | Secondary Alcohol (-CHOH-) |
Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about the molecular structure of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the infrared spectrum. This makes it an excellent tool for analyzing the carbon backbone of the tartrate and ethylenediamine components.
The Raman spectrum is useful for studying the crystal lattice vibrations (phonons) in the low-frequency region, which can help in distinguishing between different polymorphic forms of the compound. For Ethylenediamine Ditartrate Dihydrate, Raman spectral studies have been conducted to support structural analyses. researchgate.net
Key features in the Raman spectrum of this compound would include:
C-C Stretching: Strong signals corresponding to the carbon-carbon backbone of both the ethylenediamine and tartrate moieties.
COO⁻ Symmetric Stretching: The symmetric stretch of the carboxylate group, which is often strong in the Raman spectrum.
C-H Bending and Stretching: Vibrations associated with the C-H bonds in the molecule.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the functional groups and offering insights into the compound's solid-state structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule, as well as their chemical environments. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like D₂O, reveals distinct signals for the protons of the ethylenediammonium cation and the tartrate anion.
Ethylenediammonium Cation Protons: Under conditions of rapid conformational exchange, the protons on the two methylene groups (-CH₂-) are chemically equivalent and typically give rise to a single signal. The protons of the ammonium groups (-NH₃⁺) exchange with the deuterium in D₂O and are often not observed or appear as a broad, low-intensity signal.
Tartrate Anion Protons: The two methine protons (-CH(OH)-) of the L-(+)-tartrate anion are chemically equivalent due to the C₂ symmetry of the molecule. They appear as a single signal. The hydroxyl (-OH) protons also exchange with D₂O and are generally not observed.
The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons.
Table 2: Typical ¹H NMR Chemical Shifts for this compound in D₂O
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
| ~3.3 | Methylene protons (-CH₂-) of ethylenediammonium | Singlet |
| ~4.4 | Methine protons (-CHOH-) of tartrate | Singlet |
Carbon (¹³C) NMR spectroscopy is used to determine the structure of the carbon framework. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
Ethylenediammonium Cation Carbons: The two methylene carbons (-CH₂-) are equivalent and produce a single peak.
Tartrate Anion Carbons: The tartrate anion has two types of carbon atoms: the two equivalent methine carbons (-CH(OH)-) and the two equivalent carboxylate carbons (-COO⁻). This results in two distinct signals.
The spectrum provides direct evidence for the symmetry within both the cation and the anion of the compound.
Table 3: Expected ¹³C NMR Resonances for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~40 - 45 | Methylene carbons (-CH₂-) of ethylenediammonium |
| ~70 - 75 | Methine carbons (-CHOH-) of tartrate |
| ~175 - 180 | Carboxylate carbons (-COO⁻) of tartrate |
Solid-State NMR (ssNMR) spectroscopy is a powerful method for characterizing materials in their solid form, providing information that is often inaccessible by solution NMR. It is particularly useful for studying the crystalline structure, polymorphism, and molecular dynamics of this compound.
The compound crystallizes in a monoclinic system, with a structure stabilized by a dense network of hydrogen bonds. Solid-state ¹³C NMR can be used to probe this structure. In the solid state, molecules are fixed in the crystal lattice, and chemically equivalent atoms in solution may become magnetically inequivalent due to their different orientations with respect to the external magnetic field. This can lead to the resolution of multiple peaks for carbons that would give a single peak in solution.
For instance, studies on related tartrate salts like ammonium D-tartrate using solid-state ¹³C NMR have shown that it is possible to determine the chemical shielding tensors for each carbon nucleus. osti.gov The orientation of the principal axes of these tensors can be related to the molecular and crystal structure, providing precise information on bond orientations. osti.gov Similar analysis on this compound would yield valuable data on the orientation of the carboxyl and hydroxyl groups and the effects of hydrogen bonding on the carbon chemical shifts. osti.gov
Optical and Chiroptical Spectroscopy
Optical and chiroptical spectroscopic techniques are instrumental in elucidating the electronic, emissive, and structural properties of this compound. These methods provide critical insights into the molecule's interaction with light and its inherent chirality.
UV-Visible-NIR Transmittance Spectroscopy for Electronic Transitions
UV-Visible-Near Infrared (UV-Vis-NIR) transmittance spectroscopy is a fundamental technique used to determine the optical transparency window and electronic properties of materials. For this compound, this analysis reveals the wavelengths of light the crystal absorbs and transmits. The optical behavior of ethylenediamine ditartrate dihydrate has been characterized using UV-Vis-NIR transmittance studies researchgate.net. A related compound, L-tartaric acid, shows a lower cut-off wavelength at 236 nm and is transparent in the region of 250-1200 nm researchgate.net. This wide transparency range in the visible and near-infrared regions is a crucial characteristic for potential optical applications. The absorption in the UV region is attributed to electronic transitions within the molecule, specifically the excitation of electrons from lower to higher energy orbitals.
Table 1: Optical Transmittance Properties of Tartrate-based Crystals
| Property | Value | Reference |
|---|---|---|
| Lower Cut-off Wavelength (L-Tartaric Acid) | 236 nm | researchgate.net |
Photoluminescence and CIE Studies for Emission Properties
Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. This technique is used to characterize the emissive properties of this compound. Studies have identified a blue emission from ethylenediamine ditartrate dihydrate crystals through photoluminescence analysis researchgate.net. The Commission Internationale de l'éclairage (CIE) color coordinates are then calculated from the PL spectrum to precisely define the color of the emitted light. The emission is often linked to the de-excitation of electrons from an excited state back to the ground state, with the color and intensity of the emission depending on the electronic structure of the compound. For some similar tartrate-containing crystals, photoluminescence spectra have shown strong emission in the violet region researchgate.net.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis
Circular Dichroism (CD) spectroscopy is an essential absorption spectroscopy technique for analyzing the structure of optically active chiral molecules nih.govnih.gov. The technique is based on the differential absorption of left and right circularly polarized light by a chiral sample nih.govyoutube.com. As this compound is an inherently chiral compound due to the L-(+)-tartrate moieties, CD spectroscopy is an ideal method for probing its three-dimensional structure in solution.
The resulting CD spectrum provides information about the secondary structure and conformational aspects of the molecule youtube.com. The sign and magnitude of the CD signal are highly sensitive to the spatial arrangement of the atoms, making it a powerful tool for confirming the chiral conformation and studying potential conformational changes in different environments nih.gov.
Thermal Analysis Techniques
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine its thermal stability, decomposition behavior, and phase transition energetics.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate aurigaresearch.comebatco.com. The thermal behavior of ethylenediamine ditartrate dihydrate has been investigated using TGA researchgate.net. This analysis provides critical data on the thermal stability of the compound, indicating the temperature at which it begins to decompose.
The TGA curve, which plots mass versus temperature, reveals distinct stages of mass loss. These stages can correspond to the loss of water molecules (dehydration), the removal of volatile components, or the complete decomposition of the organic structure ebatco.com. By analyzing the temperature ranges and the percentage of mass lost at each step, the decomposition pathway of the compound can be inferred. For example, studies on calcium oxalate show distinct mass loss stages corresponding to moisture loss and subsequent decomposition at higher temperatures eltra.com.
Table 2: Illustrative TGA Decomposition Stages
| Stage | Temperature Range | Mass Loss Event |
|---|---|---|
| 1 | ~100-150 °C | Dehydration (Loss of water molecules) |
Note: This table is illustrative of a typical analysis and specific values for this compound would be determined experimentally.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature tudelft.nlebatco.com. DSC is used to identify phase transitions, such as melting, crystallization, and glass transitions, by detecting the heat absorbed (endothermic) or released (exothermic) during these processes ebatco.com.
The DSC thermogram for this compound would show peaks corresponding to these thermal events. An endothermic peak typically signifies melting, while an exothermic peak can indicate crystallization or decomposition. The temperature at the peak maximum provides the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition tudelft.nl. This information is vital for understanding the energetic properties of the compound and its behavior upon heating.
Surface and Morphological Characterization
The evaluation of surface topography and morphology is critical in understanding the quality and properties of crystalline materials. For this compound, particularly its single crystal forms like ethylenediamine ditartrate dihydrate (EDADTDH), advanced microscopic techniques provide nanoscale insights into its surface features, growth patterns, and internal defects. researchgate.net These characterization methods are essential for correlating the crystal's structure with its functional properties.
Atomic Force Microscopy (AFM) for Surface Features and Growth Mechanisms
Atomic Force Microscopy (AFM) serves as a high-resolution scanning probe technique capable of delivering topographical information of a material's surface at the nanoscale. This method has been specifically applied to investigate the surface characteristics of ethylenediamine ditartrate dihydrate (EDADTDH) single crystals. researchgate.net The analysis of the crystal surface provides valuable data regarding the growth processes and the presence of microstructural features.
The fundamental mechanisms governing the formation of crystals, such as this compound, involve the formation and propagation of step edges on the crystal face. mdpi.com AFM is an ideal tool for studying these step-edge growth phenomena in real-space. The two principal mechanisms that lead to the formation of these step edges are growth originating from screw dislocations and growth initiated by the spontaneous formation of two-dimensional nuclei on the crystal's active surfaces. mdpi.com By imaging the crystal surface, AFM can reveal features such as hillocks, etch pits, and growth spirals, which are direct indicators of the underlying growth mechanisms.
In studies of EDADTDH, single crystals were cultivated using the slow evaporation solution growth technique (SEST) in deionized water. researchgate.net Subsequent AFM analysis was performed to examine the surface features of the grown crystals. researchgate.net This analysis is crucial for understanding how growth conditions influence the final surface quality and for identifying the dominant growth mechanisms at play.
| Surface Roughness | Quantitative measure of the fine-scale variations in the height of the crystal surface. | A key indicator of crystal quality, with lower roughness often being desirable for optical and electronic applications. |
Scanning Electron Microscopy (SEM) for Crystal Morphology and Defect Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the morphology and analyzing defects in crystalline materials. pavco.comnanoscience.com Unlike AFM, which primarily provides surface topography, SEM offers a wide range of information, including surface structure, cross-sectional analysis, and, when combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), elemental composition. pavco.comnanoscience.comblue-scientific.com
In the analysis of tartrate compounds, such as calcium tartrate, SEM has been used to examine crystal morphology. These studies reveal features like plate-like structures, voids at grain boundaries, and the manner in which crystalline plates are stacked. Such morphological details are dictated by the conditions during crystal growth. For this compound, SEM can be employed to:
Visualize Crystal Habit: Determine the characteristic external shape of the crystals, which is a macroscopic expression of the internal crystal structure.
Identify Surface Imperfections: Detect cracks, inclusions of foreign particles, or irregularities on the crystal faces. In industrial applications, identifying contaminants or defects is crucial for quality control. pavco.comblue-scientific.com
Analyze Defects: Through techniques like Electron Channeling Contrast Imaging (ECCI), which can be performed in an SEM, it is possible to image and identify extended defects within the crystal lattice, such as dislocations. researchgate.net This provides insight into the crystalline perfection.
Conduct Cross-Sectional Analysis: By cutting and polishing the crystal, SEM can be used to inspect the internal structure, revealing information about layer thickness, adhesion between layers (if coated), and buried defects. pavco.com
Table 2: SEM Applications for this compound Characterization
| Analysis Type | Information Obtained | Relevance to Crystal Quality |
|---|---|---|
| Morphological Imaging | Provides high-magnification images of the crystal's shape, size, and surface texture. | Assesses uniformity of crystal population and the quality of crystal faces. |
| Defect Identification | Reveals the presence of cracks, voids, etch pits, and other structural imperfections. nanoscience.com | Directly evaluates the structural integrity and perfection of the crystal. |
| Failure Analysis | Investigates the origin of fractures or failures within the crystal. | Determines root causes of mechanical or functional failure. blue-scientific.com |
| Elemental Mapping (with EDS) | Maps the distribution of constituent elements and identifies elemental impurities or contaminants. nanoscience.com | Confirms stoichiometric purity and detects the presence of undesirable foreign substances. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics and reactivity of Ethylenediamine (B42938) di-L-(+)-tartrate. DFT is a computational method used to investigate the electronic structure of many-body systems. In this salt, the interaction involves the transfer of protons from the carboxylic acid groups of two L-(+)-tartaric acid molecules to the two amine groups of an ethylenediamine molecule. This results in the formation of a diprotonated ethylenediammonium cation, [C₂H₄(NH₃)₂]²⁺, and two tartrate anions, [C₄H₄O₆]²⁻. The primary force holding the crystal together is the strong electrostatic attraction between these oppositely charged ions, which is further stabilized by an extensive network of hydrogen bonds.
For related systems, such as ethylenediamine ditartrate dihydrate (EDADTDH), quantum chemical calculations have been crucial for understanding molecular structure and properties. Similarly, studies on simpler related salts like 1,2-ethylenediamine dihydrochloride (B599025) have utilized ab initio molecular orbital calculations to create a reliable molecular model for solid amine salts, which is essential for understanding conformational preferences in the solid state. nih.gov
Electronic Structure and Bonding Analysis
DFT calculations are used to analyze the electronic structure of Ethylenediamine di-L-(+)-tartrate, providing a detailed picture of the bonding within and between the constituent ions. Key aspects of this analysis include the nature of the ionic bond between the ethylenediammonium cation and the tartrate anions, as well as the extensive hydrogen bonding network that stabilizes the crystal lattice.
The analysis typically involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Computational studies on similar organic salt crystals have used HOMO-LUMO analysis to understand intramolecular charge transfer mechanisms. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding interactions. It provides information on charge transfer between filled and unfilled orbitals, which is crucial for describing the hydrogen bonds (e.g., N-H···O and O-H···O) that are prevalent in the crystal structure of this compound.
Conformational Analysis and Energy Minimization
The ethylenediammonium cation can exist in different conformations, primarily the anti (trans) and gauche forms. Quantum chemical calculations are employed to determine the relative energies of these conformers and to identify the most stable geometry. In the solid state, the conformation is heavily influenced by the crystal packing forces and the hydrogen bonding interactions with the tartrate anions.
Energy minimization calculations, performed using methods like DFT, are used to find the lowest energy structure of the ion pair in the gas phase and to simulate its geometry within the crystal lattice. For instance, in a study of 1,2-ethylenediamine dihydrochloride, a model consisting of one ethylenediamine cation surrounded by six chloride ions, based on the crystal structure, was found to be the most computationally efficient and accurate representation for studying conformational preferences. nih.gov This approach helps in understanding how intermolecular forces dictate the preferred conformation in the solid state.
Spectroscopic Property Prediction and Interpretation
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the functional groups in the ethylenediammonium and tartrate ions. researchgate.netresearchgate.net
DFT calculations can predict the vibrational frequencies with a good degree of accuracy, although a scaling factor is often applied to the calculated values to better match experimental results. This combined experimental and theoretical approach allows for a detailed structural confirmation. For example, the predicted IR spectrum would show characteristic bands for N-H stretching in the ethylenediammonium cation and C=O and O-H stretching in the tartrate anion. Comparing these predicted spectra with experimental data helps validate the computed structure. researchgate.net
Furthermore, the prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide insights into the electronic transitions of the material. scirp.orgresearchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic properties and potential applications in optics. scirp.orgresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comnih.gov These simulations provide a dynamic view of the system, complementing the static picture offered by quantum chemical calculations.
Investigation of Solution-State Behavior and Solvation Effects
MD simulations can be used to investigate the behavior of this compound in solution, typically in water. These simulations model the interactions between the ethylenediammonium and tartrate ions and the surrounding solvent molecules. This is crucial for understanding the dissolution process and the stability of the ions in solution.
The simulations can reveal details about the solvation shell around each ion, including the number of water molecules, their orientation, and the average residence time. This information helps in understanding how the solvent stabilizes the ions and mediates their interactions, which is a key factor in the crystallization process. For example, the pH of the solution is a critical parameter, with a stoichiometric solution having a pH of about 5.9. google.com
Modeling Crystal Growth and Nucleation Processes
While specific MD simulation studies modeling the crystal growth of this compound are not widely available in the searched literature, this technique is generally applied to understand such processes. MD simulations can model the initial stages of nucleation, where ions in a supersaturated solution begin to form small, ordered clusters.
These simulations can track the aggregation of ethylenediammonium and tartrate ions, the role of solvent molecules in either promoting or inhibiting growth, and the influence of additives. For instance, historical methods for growing these crystals involve controlling temperature and pH to manage the growth rate and prevent the formation of tapered or imperfect crystals. google.com MD simulations could provide an atomic-level understanding of why maintaining a specific pH (e.g., around 7.5 using ammonium (B1175870) hydroxide) and temperature (between 40.6 °C and 50 °C) stabilizes the growth process and leads to more perfect crystals. google.com By simulating the attachment of ions to the growing crystal faces, MD can help explain the observed crystal morphology and the factors that control it.
Simulating Intermolecular Interactions in Solid and Solution Phases
The distinct chemical properties of this compound are significantly influenced by the intricate network of intermolecular interactions within its crystalline structure and when in solution. Computational simulations provide a molecular-level understanding of these forces, which are critical for predicting the compound's behavior and properties.
In the solid state, the crystal structure of this compound is primarily stabilized by a dense and complex network of hydrogen bonds. Single crystal X-ray diffraction studies have elucidated the precise arrangement of the ethylenediammonium dication and the two L-(+)-tartrate anions, revealing a three-dimensional lattice held together by these strong, directional interactions. Computational models, often employing force fields like Dreiding or specialized quantum mechanical methods, can simulate these interactions to calculate lattice energies and predict the most stable packing arrangements. These simulations highlight the crucial role of hydrogen bonding in dictating the specific crystal packing and contributing to the potential for polymorphism. nih.gov The primary interactions are the ionic bonds between the protonated ethylenediamine dication and the tartrate dianion, which are fundamental to the salt's formation.
When dissolved in a solvent such as water, the intermolecular interactions become more dynamic. Molecular dynamics (MD) simulations are employed to model the behavior of the ions in solution. These simulations can track the movement and interactions of individual ions and solvent molecules over time, providing insights into solvation shells, ion-pairing, and the influence of the solute on the solvent structure. Studies on related systems, such as ethylenediamine in aqueous solutions, have revealed strong intermolecular interactions between the amine groups and water molecules, leading to the formation of hydrated complexes. researchgate.net Similar interactions are expected for this compound, where the tartrate ions would also be extensively hydrated. The pH of the solution can further influence these interactions by altering the protonation state of the functional groups, which in turn affects crystal growth and morphology. google.com
The table below summarizes the key intermolecular interactions and the computational methods used to study them.
| Interaction Type | Phase | Description | Computational Simulation Method |
| Ionic Bonding | Solid | Electrostatic attraction between the ethylenediammonium dication and the L-(+)-tartrate dianions. | Quantum Mechanics (QM), Molecular Mechanics (MM) with appropriate force fields. |
| Hydrogen Bonding | Solid | Extensive network of hydrogen bonds between the amine and hydroxyl groups of the ions. | QM, MM, Crystal Structure Prediction (CSP) algorithms. nih.gov |
| van der Waals Forces | Solid & Solution | Weak, non-specific attractions and repulsions between all atoms. | MM, MD simulations. |
| Solvation | Solution | Interaction of the ions with solvent molecules, primarily water, forming hydration shells. researchgate.net | MD simulations, Monte Carlo (MC) simulations. |
| Ion-Pairing | Solution | Formation of transient or stable pairs of oppositely charged ions in solution. | MD simulations. |
Crystal Packing Prediction and Polymorphism Modeling
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is of significant interest in materials science. Computational methods have become indispensable tools for predicting and understanding the polymorphic landscape of compounds like this compound.
Computational Approaches to Polymorph Discovery
Crystal Structure Prediction (CSP) methods are at the forefront of computational polymorph discovery. nih.gov These techniques aim to identify all possible stable and metastable crystal packings for a given molecule based on its chemical structure. The process typically involves generating a vast number of trial crystal structures through systematic or stochastic search algorithms. These generated structures are then ranked based on their calculated lattice energies, often using a hierarchical approach that combines computationally efficient force fields with more accurate but demanding quantum mechanical calculations. nih.gov
For a salt like this compound, CSP would explore different spatial arrangements and hydrogen bonding networks between the ethylenediammonium and tartrate ions. The prediction of polymorphs that have not yet been observed experimentally can be crucial in identifying potentially more stable forms of a material that could appear unexpectedly. nih.govnyu.edu The success of CSP methods has been demonstrated for various organic molecules, where they have correctly predicted known polymorphs and, in some cases, guided the experimental discovery of new ones. chemrxiv.org
Prediction of Crystal Habit and Anisotropic Growth Rates
Beyond predicting the internal crystal packing, computational methods can also forecast the external morphology, or crystal habit. The crystal habit is determined by the relative growth rates of different crystal faces. The attachment energy model is a common computational approach used for this purpose. It calculates the energy released when a new molecular layer attaches to a specific crystal face. Faces with lower attachment energies are predicted to grow more slowly and are therefore more likely to be expressed in the final crystal shape.
The growth rates are anisotropic, meaning they differ in different crystallographic directions. This anisotropy is a direct consequence of the different intermolecular interactions exposed on each crystal face. mdpi.com For this compound, the presence of numerous hydrogen bond donors and acceptors would lead to significant differences in the interaction energies of various crystal faces with the surrounding growth medium.
Simulations can also take into account the effect of the solvent on crystal habit. By modeling the interactions between the crystal surfaces and solvent molecules, it is possible to predict how different solvents can modify the crystal morphology. For instance, a solvent that strongly interacts with a particular crystal face can inhibit its growth, leading to a larger expression of that face. mdpi.com The pH of the crystallization solution is also a critical factor that can be computationally modeled, as it can alter the surface chemistry of the crystal and thus influence the anisotropic growth rates. google.com
The following table outlines the computational methods and their applications in predicting the crystal properties of this compound.
| Predicted Property | Computational Method | Key Inputs | Predicted Output |
| Polymorphs | Crystal Structure Prediction (CSP) nih.gov | Molecular geometry, force field parameters, quantum mechanical methods. | A ranked list of plausible crystal structures based on lattice energy. |
| Crystal Habit | Attachment Energy Model mdpi.com | Crystal structure, intermolecular interaction potentials. | The predicted external shape of the crystal. |
| Anisotropic Growth Rates | Molecular Dynamics (MD) simulations of crystal growth | Crystal surface models, solvent models, temperature, supersaturation. | Quantitative growth rates for different crystal faces. |
Emerging Applications in Materials Science
Non-Linear Optical (NLO) Materials Research
Ethylenediamine (B42938) di-L-(+)-tartrate dihydrate (EDADTDH) is recognized as an efficient organic non-linear optical (NLO) material. researchgate.net Organic NLO materials are the focus of extensive research due to their potential applications in optical switching and data storage technologies. researchgate.net
The second harmonic generation (SHG) efficiency of Ethylenediamine di-L-(+)-tartrate dihydrate has been evaluated using the Kurtz-Perry powder technique. researchgate.net This standard method is used to assess the capability of a material to convert incident laser light into light with double the frequency. The presence of a non-centrosymmetric crystal structure is a prerequisite for second-order NLO phenomena like SHG. Research has confirmed that EDADTDH possesses good SHG efficiency, making it a suitable candidate for frequency conversion applications. rasayanjournal.co.in The efficiency of tartrate derivatives, in general, is noted to be suitable for the second harmonic generation process. rasayanjournal.co.in
The fabrication of effective NLO devices requires large, high-quality single crystals. researchgate.net For this compound dihydrate, the slow evaporation solution growth technique (SEST) at ambient temperature has been successfully employed. researchgate.netresearchgate.net In this method, deionized water is used as a solvent to grow large, transparent, and defect-free crystals. researchgate.net The quality of the grown crystals is critical, as defects can significantly impair optical performance. The purity of the material can be improved through repeated recrystallization, which is a vital step in producing crystals suitable for optical device applications. researchgate.net
Ferroelectric and Piezoelectric Materials Investigations
Beyond its optical properties, this compound dihydrate also exhibits both ferroelectric and piezoelectric behavior. researchgate.net These properties open up applications in sensors, actuators, and memory devices.
This compound dihydrate has been identified as a ferroelectric material. researchgate.net This property is characterized by the presence of a spontaneous electric polarization that can be reversed by applying an external electric field, which is typically observed by tracing P-E hysteresis loops. researchgate.net
This characteristic invites a comparison with Rochelle salt (Potassium sodium tartrate tetrahydrate), one of the first materials discovered to exhibit piezoelectricity and, by extension, ferroelectricity. wikipedia.orggcchemicals.com Rochelle salt was extensively used in mid-20th century electronics, such as in phonograph cartridges and microphones, due to its high piezoelectric output. wikipedia.org However, its application was limited by its deliquescent nature, making it sensitive to humidity. wikipedia.org Like Rochelle salt, EDADTDH is a tartrate-based salt. The investigation into EDADTDH's ferroelectric properties is part of a broader search for new, potentially more stable, organic ferroelectric materials.
The piezoelectric effect, the generation of an electric charge in response to applied mechanical stress, has been confirmed in this compound dihydrate. researchgate.net The piezoelectric charge coefficient (d₃₃) is a key metric for quantifying this effect. Studies have reported varying values for the d₃₃ coefficient of EDADTDH, highlighting the influence of crystal quality and measurement conditions.
Reported Piezoelectric Coefficient (d₃₃) for EDADTDH
| Reported Value (pC/N) | Source |
| 17 | researchgate.net |
| 3 | researchgate.net |
| 2 | researchgate.net |
This piezoelectric activity, coupled with its electromechanical behavior, makes EDADTDH a candidate for applications in transducers and sensors. researchgate.netcapes.gov.br The dynamic determination of its piezoelectric coefficients is crucial for designing and fabricating such devices. capes.gov.br
Development of Tartrate-Based "Smart" Materials
"Smart" materials are engineered to exhibit dynamic responses to external stimuli, such as pressure, temperature, or electric fields. e3s-conferences.orgnih.gov The integration of tartrate-derived compounds into this field is a promising area of research. A hydrated form of the subject compound, ethylenediamine ditartrate dihydrate (EDADTDH), has been identified as a material with significant potential in this domain. researchgate.net
Research into single crystals of EDADTDH has demonstrated properties characteristic of smart materials. Specifically, the material exhibits piezoelectricity, the ability to generate an electrical charge in response to applied mechanical stress. researchgate.net Furthermore, it possesses nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. These characteristics stem from its non-centrosymmetric crystal structure, a key requirement for such phenomena. The inherent chirality of the tartrate component plays a crucial role in the formation of these advantageous crystalline structures.
Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The components of this compound—the flexible ethylenediamine (EDA) linker and the chiral tartrate anion—are valuable building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules, prized for their high surface areas, tunable pore sizes, and functional versatility. nih.govnih.gov
Design and Synthesis of Novel Framework Structures
The design of novel MOF structures often involves the strategic selection of organic linkers to achieve desired properties. Ethylenediamine is frequently used not as a primary linker to build the framework itself, but as a functionalizing agent through post-synthetic modification. nih.govresearchgate.net This process introduces amine groups into the MOF structure, enhancing its properties.
A common method involves synthesizing a parent MOF, such as Mn-DOBDC (based on 2,5-dihydroxyterephthalic acid) or UiO-66 (a zirconium-based MOF), and then introducing EDA. nih.govresearchgate.net The modification can be achieved by heating the parent MOF crystals in an EDA solution, causing the EDA molecules to substitute other molecules, like dimethylformamide (DMF), that are bound to the metal coordination sites. nih.gov This functionalization has been shown to improve the framework's stability, particularly against moisture. nih.gov For instance, while Mn-DOBDC shows a significant loss of crystallinity after 24 hours of water exposure, the EDA-functionalized version (EDA-Mn-DOBDC) retains a high degree of crystallinity even after 48 hours. nih.gov
Similarly, tartaric acid derivatives have been used to synthesize novel polyesters and polyamides, demonstrating the versatility of the tartrate backbone in creating new polymeric materials.
| Parent MOF | Functionalizing Agent | Modification Method | Resulting MOF |
| Mn-DOBDC | Ethylenediamine (EDA) | Post-synthetic modification (reflux) | EDA-Mn-DOBDC |
| UiO-66 | Ethylenediamine (EDA) | Michael addition reaction | UiO-66-EDA |
Exploration of Porosity and Guest Encapsulation Properties
A defining feature of MOFs is their permanent porosity, which allows them to act as molecular sieves or sponges. nih.gov The design of these materials focuses on creating ordered, porous cavities with high specific surface areas. researchgate.net The functionalization with molecules like ethylenediamine can influence the pore environment, but the primary porous structure is determined by the main linkers and metal nodes.
The synthesis of coordination polymers can be designed to create frameworks with accessible metal sites on the pore surface. nih.gov These sites are crucial for interacting with "guest" molecules that can be encapsulated within the pores. The process of guest encapsulation is a complex form of molecular recognition where a guest molecule displaces solvent from the host's cavity, and the host may deform to accommodate the guest. nih.gov The size, shape, and chemical nature of the MOF's pores and channels dictate which guest molecules can be adsorbed. This property is fundamental to the use of MOFs in separation and storage applications. researchgate.net
Catalytic or Separative Applications of Frameworks
The tunable porosity and functionalizable chemistry of MOFs make them exceptional candidates for separation and catalysis. The introduction of ethylenediamine's amine groups into MOF structures has been shown to significantly enhance their performance in targeted separation applications. nih.govresearchgate.net
Separative Applications:
Gas Separation: EDA-functionalized MOFs exhibit improved gas sorption capacities. For example, modifying Mn-DOBDC with EDA enhances its carbon dioxide (CO₂) uptake capacity and its stability over repeated sorption cycles. nih.govresearchgate.net This is critical for applications like carbon capture from industrial flue gas.
Heavy Metal Removal: Amine-functionalized MOFs are highly effective at removing heavy metal ions from water. An ethylenediamine-functionalized zirconium MOF, UiO-66-EDA, has demonstrated high adsorption capacities for several toxic metals. researchgate.net The process is attributed to electrostatic interactions and covalent bonding between the metal ions and the abundant functional groups on the MOF's surface. researchgate.net The efficiency of these materials makes them promising for wastewater remediation. researchgate.net
| Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) |
| Lead (Pb²⁺) | UiO-66-EDA | 243.90 |
| Cadmium (Cd²⁺) | UiO-66-EDA | 217.39 |
| Copper (Cu²⁺) | UiO-66-EDA | 208.33 |
| Data sourced from a study on heavy metal adsorption by UiO-66-EDA. researchgate.net |
Chiral Separations: The presence of the chiral tartrate moiety offers potential for creating chiral MOFs. Such frameworks are highly sought after for the separation of enantiomers, which is a significant challenge in the pharmaceutical industry. rjptonline.org
Catalytic Applications:
While the direct catalytic applications of frameworks derived from the full this compound compound are not extensively documented in the reviewed literature, the structural features of the related MOFs suggest strong potential. The accessible metal sites and functional amine groups that facilitate selective adsorption and separation can also serve as active catalytic centers. nih.govnih.gov MOFs are widely explored for their catalytic roles in various organic reactions, and the tailored environments within EDA-functionalized frameworks could be harnessed for specific catalytic processes. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The conventional synthesis of Ethylenediamine (B42938) di-L-(+)-tartrate involves a straightforward acid-base neutralization reaction between ethylenediamine and L-(+)-tartaric acid, typically in an aqueous solution. While this method is effective for laboratory-scale production, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.
One promising area is the exploration of multi-step synthetic pathways to create derivatives. For instance, methodologies involving Michael addition, hydrazinolysis, and the Curtius rearrangement, starting from amines and α,β-unsaturated compounds, could yield novel ethylenediamine derivatives for subsequent reaction with tartaric acid. Another avenue involves the synthesis of conformationally restricted ethylenediamine scaffolds, which could serve as templates for new drug designs. montclair.edu Research into solvent-free or mechanochemical synthesis methods could also offer greener alternatives to traditional solvent-based approaches, potentially leading to higher yields and reduced waste. Furthermore, the development of continuous flow processes, as opposed to batch reactions, could enhance scalability and control over the reaction parameters for industrial applications. google.comresearchgate.net
| Method | Precursors | Key Features | Potential Advantages |
| Conventional Neutralization | Ethylenediamine, L-(+)-tartaric acid | Simple acid-base reaction in a solvent like water. | Straightforward, well-established. |
| Multi-step Derivatization | Amines, α,β-unsaturated compounds | Involves Michael addition, hydrazinolysis, Curtius rearrangement. | Access to a wider range of functionalized derivatives. |
| Flow Chemistry | Ethanolamine, Ammonia (for ethylenediamine synthesis) | Gas-phase condensation over a catalyst in connected reactors. google.comresearchgate.net | Improved scalability, control, and conversion rates. |
| Polymer Synthesis | Tartaric acid derivatives, Ethylenediamine | Formation of polyesters and polyamides. | Creation of functional materials with inherent chirality. |
Advanced Crystal Engineering for Tailored Properties
The solid-state architecture of Ethylenediamine di-L-(+)-tartrate is dictated by robust ionic and hydrogen-bonding interactions. The anhydrous form typically crystallizes in the monoclinic space group P2₁, with its stability heavily reliant on an extensive network of hydrogen bonds between the diprotonated ethylenediamine cations and the tartrate anions. Advanced crystal engineering offers the potential to manipulate this structure to achieve desired properties.
Future research will likely focus on the systematic introduction of different counter-ions or the incorporation of solvent molecules (hydrates) to modify the crystal packing and, consequently, its physical properties. A key example is the hydrated form, ethylenediamine ditartrate dihydrate (EDADTDH), which has been identified as a promising nonlinear optical (NLO) material. researchgate.net By carefully selecting co-formers or altering crystallization conditions, it may be possible to design new polymorphic forms or multi-component crystals with enhanced NLO efficiency, piezoelectric, or ferroelectric characteristics. researchgate.netchemicalbook.com The goal is to establish clear structure-property relationships that allow for the rational design of crystals with properties tailored for specific technological applications.
Crystallographic Data for Ethylenediamine Tartrate Forms
| Compound Form | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Anhydrous Ethylenediamine d-tartrate | Monoclinic | P2₁ | Extensive hydrogen bond network stabilizes the lattice. |
Deepening Understanding of Chiral Recognition Mechanisms
A primary application of L-(+)-tartaric acid and its salts is in the chiral resolution of racemic mixtures. libretexts.orglibretexts.org The process relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation. libretexts.org While this principle is well-established, a deeper, molecular-level understanding of the chiral recognition mechanism is a key area for future investigation.
Advanced analytical techniques can be employed to probe the specific intermolecular interactions (hydrogen bonding, steric hindrance, electrostatic forces) between the chiral tartrate anion and the enantiomers of the compound being resolved. For instance, studying the resolution of racemic amines with derivatives of tartaric acid can provide insight into how structural modifications impact recognition efficiency. nih.govgoogle.com Research into the use of quasi-racemic mixtures of resolving agents has shown that it can alter chiral recognition, opening up new strategies for separating challenging compounds. nih.gov Future work could focus on precisely mapping the interaction sites and quantifying the energy differences between the diastereomeric pairs, leading to more predictable and efficient resolution protocols.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental analysis is crucial for advancing the study of this compound. Experimentally, techniques like single-crystal X-ray diffraction, powder XRD, Fourier-transform infrared (FTIR), and Raman spectroscopy provide fundamental data on the compound's structure and bonding.
Future research will increasingly integrate these experimental results with computational methods. For example, simulating powder diffraction patterns from 3D atomic coordinates can validate and refine crystal structures. nih.gov Molecular modeling and Density Functional Theory (DFT) calculations can be used to:
Predict the crystal lattice energy and stability of different polymorphs.
Simulate the vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.
Model the docking between the tartrate anion and different enantiomers to elucidate the mechanism of chiral recognition.
Predict the nonlinear optical properties of engineered crystals.
This integrated approach can significantly accelerate the discovery of new materials and the optimization of processes like chiral resolution by allowing for in-silico screening and hypothesis testing before undertaking extensive laboratory work.
Development of New Material Applications
Beyond its role as a resolving agent, this compound and its derivatives are promising building blocks for new functional materials. The established nonlinear optical (NLO) properties of its hydrated form, EDADTDH, suggest potential applications in optical data storage and telecommunications. researchgate.net
A significant future direction lies in leveraging the compound's inherent chirality and functional groups. Research has shown that complexes of poly(ethylenimine) and tartaric acid can act as chiral catalytic templates for the synthesis of chiral titania (TiO2) and titania/silica hybrids. researchgate.net This opens possibilities for creating novel chiral catalysts for asymmetric synthesis.
Furthermore, the ability of the ethylenediamine and tartrate moieties to form polymers presents opportunities for creating new materials. Polyesters and polyamides based on these precursors could lead to biodegradable polymers with embedded chirality. The chelating nature of the ethylenediamine cation also suggests potential applications in designing materials for metal ion sequestration or in the formation of novel metal-organic frameworks (MOFs) with unique catalytic or sorption properties.
Q & A
Q. How can researchers ensure reproducibility when replicating synthesis protocols from older literature?
- Methodological Answer :
- Cross-check outdated methods against modern techniques (e.g., replacing gravimetry with HPLC for yield calculation).
- Use the NIST WebBook to verify reported spectral data.
- Document deviations in a lab notebook with timestamps and raw instrument outputs.
- Publish negative results in platforms like ACS Omega to address publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
